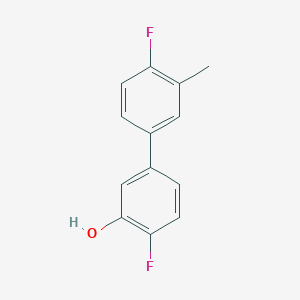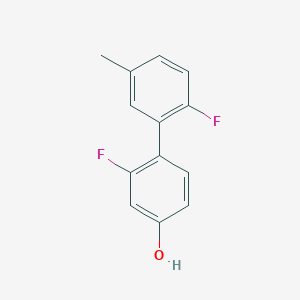
2-Fluoro-5-(3-fluoro-4-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(3-fluoro-4-methylphenyl)phenol, 95% (2-F-5-3-F-4-M-Phenol) is an organic compound primarily used in scientific research. It is a white crystalline solid that is soluble in organic solvents. It is a member of the class of phenols, which are compounds that contain a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
2-F-5-3-F-4-M-Phenol is widely used in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and drug discovery. It is used as a starting material for the synthesis of a variety of compounds, including drugs, proteins, and other biologically active molecules. In addition, it is used as a reagent in chemical reactions, and as a catalyst in organic synthesis.
Mecanismo De Acción
2-F-5-3-F-4-M-Phenol is an aromatic compound, meaning that it has a conjugated system of alternating double and single bonds. This conjugated system gives the compound its unique properties, such as its ability to undergo electrophilic aromatic substitution. Electrophilic aromatic substitution is a type of chemical reaction in which an electron-rich aromatic compound is attacked by an electron-poor species, resulting in the formation of a new compound.
Biochemical and Physiological Effects
2-F-5-3-F-4-M-Phenol has a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects. Additionally, it has been shown to have anti-cancer, anti-fungal, and anti-viral properties. The exact mechanism of action of these effects is not yet fully understood, but it is believed to be related to its ability to interact with various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-F-5-3-F-4-M-Phenol has several advantages as a reagent in laboratory experiments. It is relatively inexpensive, and it is easy to obtain in high purity. Additionally, it is soluble in a variety of organic solvents, making it easy to use in a variety of different reactions. However, it is also important to note that this compound is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for research involving 2-F-5-3-F-4-M-Phenol. For example, further research could be conducted to explore its potential therapeutic applications, such as its use as an anti-cancer agent. Additionally, further research could be conducted to explore its potential as a starting material for the synthesis of other compounds. Finally, further research could be conducted to further elucidate its mechanism of action.
Métodos De Síntesis
2-F-5-3-F-4-M-Phenol is synthesized via a Friedel-Crafts reaction between 2-fluoro-5-methylphenol and 3-fluoro-4-methylbenzoyl chloride. This reaction is catalyzed by anhydrous aluminum chloride, and takes place in a solvent such as dichloromethane, toluene, or ethyl acetate. The reaction is exothermic, and yields the desired product in high yields.
Propiedades
IUPAC Name |
2-fluoro-5-(3-fluoro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-9(6-12(8)15)10-4-5-11(14)13(16)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNZHKZUGFDMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684173 |
Source


|
| Record name | 3',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-32-7 |
Source


|
| Record name | 3',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














